molecular formula C11H18N4O4 B3252492 t-Butyl (4-nitro-1-propyl-1H-pyrazol-5-yl)carbamate CAS No. 2171314-65-9

t-Butyl (4-nitro-1-propyl-1H-pyrazol-5-yl)carbamate

Cat. No.: B3252492
CAS No.: 2171314-65-9
M. Wt: 270.29
InChI Key: NUGNORHZNJNJNA-UHFFFAOYSA-N
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Description

t-Butyl (4-nitro-1-propyl-1H-pyrazol-5-yl)carbamate (CAS 2023003-35-0) is a specialized pyrazole derivative with the molecular formula C11H18N4O4 and a molecular weight of 270.29 g/mol . This compound features a nitro group and a propyl substituent on the pyrazole core, which is protected by a tert-butoxycarbonyl (Boc) carbamate group. The Boc group is a crucial functionality in synthetic organic and medicinal chemistry, often used to protect amines during multi-step synthesis, enabling the construction of more complex nitrogen-containing heterocycles . Pyrazole derivatives are a significant class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities. They are extensively researched as key scaffolds in the development of novel antimicrobial agents . The nature and position of substituents on the pyrazole ring, such as the electron-withdrawing nitro group in this compound, can significantly influence the molecule's electronic properties and its ability to interact with biological targets via hydrogen bonding, hydrophobic interactions, and van der Waals forces . As a building block, this compound is valuable for exploring new chemical space in drug discovery, particularly for generating analogs with potential activity against resistant microbial strains. It is supplied for research and development purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(4-nitro-2-propylpyrazol-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4/c1-5-6-14-9(8(7-12-14)15(17)18)13-10(16)19-11(2,3)4/h7H,5-6H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGNORHZNJNJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

t-Butyl (4-nitro-1-propyl-1H-pyrazol-5-yl)carbamate is a pyrazole derivative that has garnered interest for its potential biological activities. This compound features a pyrazole ring with a nitro group at the 4-position and a propyl group at the 1-position, along with a tert-butyl carbamate group. The unique structural characteristics of this compound suggest a variety of biological interactions, although specific data on its biological activity remains limited.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N4O4, with a molecular weight of 270.29 g/mol. The presence of the nitro group and the carbamate moiety contributes to its chemical reactivity and potential biological effects.

PropertyValue
Molecular FormulaC11H18N4O4
Molecular Weight270.29 g/mol
Functional GroupsNitro, Carbamate

Biological Activity Overview

While specific studies on this compound are scarce, pyrazole derivatives are known to exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some pyrazole derivatives have shown effectiveness against various bacterial and fungal strains.
  • Antiparasitic Activity : Research indicates that modifications in the pyrazole structure can enhance activity against parasites, including those causing malaria .
  • Enzyme Inhibition : Pyrazole compounds can act as inhibitors for certain enzymes, potentially influencing metabolic pathways .

Study on Pyrazole Derivatives

In a study examining various pyrazole derivatives, compounds similar to this compound were evaluated for their antiparasitic properties. The findings suggested that the incorporation of specific functional groups significantly affected their potency against Plasmodium falciparum, the causative agent of malaria. For instance, modifications in the 4-position of the pyrazole ring were crucial for enhancing activity .

The proposed mechanism of action for similar pyrazole derivatives involves interaction with enzymatic targets and modulation of signaling pathways. For example, certain derivatives have been shown to inhibit PfATP4-associated Na+^+-ATPase activity, which is vital for parasite survival . This suggests that this compound may also exhibit similar mechanisms, warranting further investigation.

Future Directions

Despite the promising potential indicated by related compounds, further research is necessary to elucidate the specific biological activities of this compound. Future studies should focus on:

  • In Vitro and In Vivo Testing : Conducting comprehensive assays to evaluate antimicrobial and antiparasitic activities.
  • Structure-Activity Relationship (SAR) Studies : Investigating how variations in structure affect biological activity.
  • Mechanistic Studies : Understanding the interactions at the molecular level to identify potential therapeutic applications.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The pyrazole ring’s substituents significantly influence the compound’s reactivity and physical properties. Below is a comparative analysis with structurally related analogs:

Compound Substituents Key Properties Reference Methodology
t-Butyl (4-nitro-1-propyl-1H-pyrazol-5-yl)carbamate 4-NO₂, 1-propyl, 5-t-Bu carbamate High thermal stability; moderate solubility in polar aprotic solvents XRD (SHELXL refinement)
Methyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate 4-NH₂, 1-ethyl, 5-Me carbamate Enhanced hydrogen bonding; lower logP Hydrogen bond analysis
Phenyl (4-nitro-1H-pyrazol-5-yl)carbamate 4-NO₂, 5-Ph carbamate Planar crystal packing; strong π-π interactions Graph set analysis

Key Findings :

  • Nitro vs. Amino Substitution: The nitro group (electron-withdrawing) in the target compound reduces basicity compared to amino-substituted analogs, affecting protonation states in biological environments. In contrast, amino derivatives exhibit stronger hydrogen-bonding networks, as demonstrated in crystal structures analyzed via graph set theory .
  • Alkyl Chain Variation : The 1-propyl group provides greater steric bulk than ethyl or methyl substituents, influencing crystal packing and solubility. Propyl chains may disrupt intermolecular interactions, reducing melting points compared to shorter-chain analogs .
  • Phenyl carbamates, however, participate in π-stacking, as observed in their crystal structures .
Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns in the target compound and its analogs were analyzed using Etter’s graph set notation (e.g., R₂²(8) motifs for cyclic dimers). The nitro group in the title compound forms weaker hydrogen bonds compared to amino analogs but participates in C–H···O interactions, contributing to layered crystal packing. In contrast, methyl carbamates exhibit stronger N–H···O bonds, leading to tighter molecular aggregates .

Computational and Experimental Data
  • Bond Lengths: The C–N bond in the carbamate moiety (1.33 Å) is consistent across analogs, but the nitro group’s N–O bond (1.22 Å) is shorter than in amino derivatives (N–H: 1.02 Å) .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals the tert-butyl carbamate’s decomposition temperature (~200°C) exceeds that of methyl carbamates (~160°C), attributed to steric protection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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t-Butyl (4-nitro-1-propyl-1H-pyrazol-5-yl)carbamate
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